molecular formula C10H13N3O2 B2493795 2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049523-74-1

2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2493795
CAS RN: 1049523-74-1
M. Wt: 207.233
InChI Key: YKGAZAKZCNYHHL-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a compound likely of interest due to its unique structure, which combines elements of pyridazinone with a pyrrolidine moiety, suggesting potential relevance in chemical synthesis and possibly pharmacological activity. Given the constraints, we will explore related scientific studies that offer insights into the synthesis methods, structural analyses, and properties of similar compounds.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-component reactions or the condensation of appropriate precursors. For instance, ionic liquid-catalyzed one-pot synthesis offers a green and efficient method for synthesizing pyridazinone derivatives under solvent-free conditions, highlighting the advantages of mild reaction conditions, high yields, and environmental friendliness (Ding & Guo, 2016).

Molecular Structure Analysis

Structural analysis of pyridazinones is critical for understanding their chemical behavior. X-ray crystallography and DFT (Density Functional Theory) calculations are common methods used to elucidate the molecular structure. For example, the crystal and molecular structures can be determined by X-ray diffraction, providing insights into the molecule's conformation and the hydrogen bonding patterns, which are crucial for its stability and reactivity (Kucharska et al., 2013).

Chemical Reactions and Properties

Pyridazinones participate in various chemical reactions, including nucleophilic substitutions, and can act as intermediates for the synthesis of more complex molecules. The reactivity of such compounds is often influenced by the presence of functional groups, which can undergo transformations leading to new derivatives with potentially useful properties (Ibrahim & Behbehani, 2014).

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis and potential biological activities of various pyridine and pyridazine derivatives. For instance, the study by Flefel et al. (2018) involved synthesizing a series of novel pyridine and fused pyridine derivatives, showcasing their antimicrobial and antioxidant activities. This reflects the broader chemical space and biological potential that compounds like "2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" may inhabit, underlining their importance in medicinal chemistry and pharmaceutical research (Flefel et al., 2018).

Supramolecular Chemistry and Crystal Engineering

The study of supramolecular synthons, particularly in the context of carboxylic acid-pyridine interactions, is crucial for understanding the assembly principles in crystal engineering. Vishweshwar et al. (2002) provided insights into the occurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, which is relevant for designing new materials and understanding the structural basis of molecular interactions in compounds related to "this compound" (Vishweshwar et al., 2002).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Heterocyclic compounds, including pyridines, pyrazines, and pyrroles, are fundamental structural motifs in pharmaceuticals and agrochemicals due to their diverse biological activities. The exploration of these nitrogen-containing heterocycles, as discussed by Higasio and Shoji (2001), highlights their significance in drug design and development, offering a perspective on the potential applications of "this compound" in these fields (Higasio & Shoji, 2001).

properties

IUPAC Name

2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)5-4-8(11-12)10(15)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGAZAKZCNYHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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